N-(1-benzylpiperidin-4-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Description
N-(1-benzylpiperidin-4-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a synthetic small molecule characterized by a thiazole core substituted at the 2-position with a pyrrole ring, at the 4-position with a methyl group, and at the 5-position with a carboxamide-linked N-(1-benzylpiperidin-4-yl) side chain. This compound has demonstrated outstanding in vitro antiprion activity in structural analogs (e.g., compound 32 in Group 3 derivatives), attributed to its benzylpiperidine moiety and thiazole-pyrrole pharmacophore . The molecule's design aligns with structure–activity relationship (SAR) principles, where modifications to the benzylpiperidine side chain or thiazole substituents significantly influence biological activity .
Properties
Molecular Formula |
C21H24N4OS |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C21H24N4OS/c1-16-19(27-21(22-16)25-11-5-6-12-25)20(26)23-18-9-13-24(14-10-18)15-17-7-3-2-4-8-17/h2-8,11-12,18H,9-10,13-15H2,1H3,(H,23,26) |
InChI Key |
UVKHQVDEQDDBSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and thiazole intermediates. The key steps include:
Formation of the Piperidine Intermediate: This involves the reaction of benzyl chloride with piperidine under basic conditions to form N-benzylpiperidine.
Synthesis of the Thiazole Intermediate: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Coupling Reaction: The piperidine and thiazole intermediates are then coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyrrole positions, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Neurological Disorders
Research indicates that compounds similar to N-(1-benzylpiperidin-4-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide exhibit potential as muscarinic receptor antagonists. These receptors are implicated in various neurological disorders such as Alzheimer's disease and Lewy Body Dementia. The compound's ability to modulate these receptors could lead to new therapeutic strategies for treating cognitive deficits associated with these conditions .
Antimicrobial Activity
Thiazole derivatives, including this compound, have shown promising antibacterial and antifungal properties. Studies have evaluated their efficacy against Gram-positive and Gram-negative bacteria, demonstrating significant antimicrobial activity. This makes them potential candidates for developing new antibiotics to combat resistant strains .
Anticancer Potential
The compound has been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells, particularly in breast cancer cell lines (e.g., MCF7). The mechanism of action is thought to involve the disruption of cellular signaling pathways critical for tumor growth .
Synthesis and Characterization
The synthesis of this compound involves several steps:
- Formation of Thiazole Ring : The thiazole moiety is synthesized through the reaction of appropriate precursors containing sulfur and nitrogen functionalities.
- Piperidine Derivation : The benzylpiperidine component is introduced via alkylation reactions.
- Final Coupling : The final product is obtained by coupling the thiazole and piperidine derivatives under controlled conditions.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Compound 32 (Group 3 Acridine Derivatives)
Structural Features :
- Shares the N-(1-benzylpiperidin-4-yl) side chain but is part of an acridine scaffold (9-aminoacridine derivative).
- Differs in the core structure (acridine vs. thiazole-pyrrole).
N-(1-benzylpiperidin-4-yl)-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Structural Features :
- 4-(propan-2-yl) substituent on the thiazole vs. 4-methyl in the target compound.
- Identical benzylpiperidine and pyrrole groups.
Dasatinib (BMS-354825)
Structural Features :
- Thiazole-5-carboxamide core with pyrimidinylamino and chloro-methylphenyl substituents.
- Lacks the benzylpiperidine and pyrrole groups.
Minzasolmine (INN Proposed Name)
Structural Features :
- 2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxamide core.
- Substituted with an indole-hexanyl group at the carboxamide position.
2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide
Structural Features :
- Thiazole-5-carboxamide with chloro-methylpyrimidine and chloro-methylphenyl groups.
Biological Activity
N-(1-benzylpiperidin-4-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4OS |
| Molecular Weight | 364.48 g/mol |
| LogP | 4.1815 |
| Polar Surface Area | 36.627 Ų |
| Hydrogen Bond Acceptors | 4 |
This compound exhibits its biological activity primarily through its interaction with various molecular targets.
Key Targets:
- Acetylcholinesterase (AChE) : The compound has been shown to inhibit AChE activity, which is crucial for the modulation of neurotransmission in the central nervous system.
- Muscarinic Receptors : It acts as an antagonist at muscarinic receptor subtypes, particularly M4 receptors, which are implicated in neurological disorders .
1. Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties.
Case Study:
In vitro assays demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 10 µM to 20 µM, indicating a potent effect compared to standard chemotherapeutic agents like doxorubicin .
2. Neuroprotective Effects
The compound's ability to inhibit AChE suggests potential neuroprotective effects. In models of neurodegenerative diseases, it has been observed to reduce neuronal apoptosis and improve cognitive function in animal studies .
3. Antioxidant Activity
Research indicates that this compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .
In Vitro Studies
In vitro studies have shown that the compound effectively induces apoptosis in cancer cells through the activation of caspase pathways. For instance, a notable increase in caspase-3 activity was observed in treated MCF-7 cells compared to controls .
Molecular Docking Studies
Molecular docking simulations revealed that this compound binds favorably to the active sites of both AChE and muscarinic receptors, supporting its role as a dual-action agent in treating neurological conditions and cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
